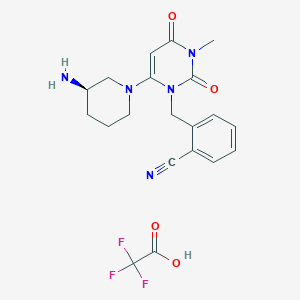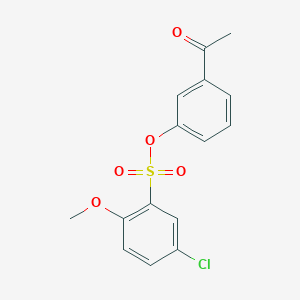
3-Acetylphenyl 5-chloro-2-methoxybenzene-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antibody-Based Methods for Environmental and Food Analysis
Antibodies have been used as analytical tools in various assays developed for clinical chemistry, endocrinology, food, and environmental research. Specifically, development in the Veterinary Research Institute, Brno, has been directed towards the application of antibodies in ELISA and immunosensors for detecting substances like surfactants (linear alkylbenzene sulphonates) and toxic metabolites (nonylphenol), as well as selected veterinary drugs (namely nitrofurans and sulfonamides) (Fránek & Hruška, 2018).
Applications of Redox Mediators in Organic Pollutants Treatment
An enzymatic approach involving redox mediators has been explored for the remediation of various organic pollutants. These mediators enhance the efficiency of degradation of recalcitrant compounds by enzymes such as laccases and peroxidases. The combined enzyme–redox mediator system could play a vital role in the future for treating aromatic compounds present in industrial effluents (Husain & Husain, 2007).
Sulfonamides in Pharmaceuticals
Sulfonamides, characterized by the primary sulfonamide moiety, are present in many clinically used drugs, ranging from diuretics and carbonic anhydrase inhibitors to antiepileptics. This review highlights the novel drugs launched that incorporate this group and discusses the importance of developing novel sulfonamides for various applications, including as antiglaucoma drugs and antitumor agents (Carta, Scozzafava, & Supuran, 2012).
Removal of Sulfamethoxazole from Aqueous Solutions
Sulfamethoxazole, a sulfonamide antibiotic, has been identified as a persistent organic pollutant. This review discusses its occurrence in the environment and various removal technologies, emphasizing adsorption and advanced oxidation processes. The review also underscores the importance of developing sustainable technologies for its removal from water sources (Prasannamedha & Kumar, 2020).
Novel Synthesis of Omeprazole and Pharmaceutical Impurities
The review focuses on novel synthesis methods for omeprazole, a proton pump inhibitor, and its pharmaceutical impurities. Omeprazole's synthesis involves steps that may lead to the formation of sulfone N-oxide as an impurity. This review provides insights into the development of proton pump inhibitors and the importance of studying pharmaceutical impurities (Saini, Majee, Chakraborthy, & Salahuddin, 2019).
Eigenschaften
IUPAC Name |
(3-acetylphenyl) 5-chloro-2-methoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO5S/c1-10(17)11-4-3-5-13(8-11)21-22(18,19)15-9-12(16)6-7-14(15)20-2/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHCQGZVVPVLFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OS(=O)(=O)C2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


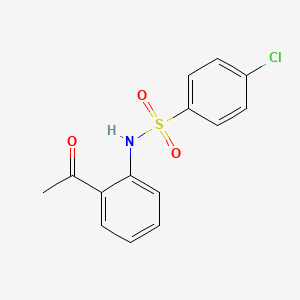



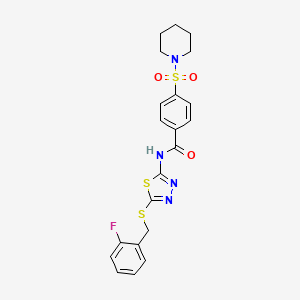
![Ethyl 3-(benzo[d][1,3]dioxole-5-carboxamido)benzofuran-2-carboxylate](/img/structure/B2943216.png)
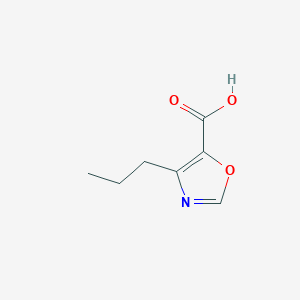

![2-[4-(4-Fluorophenyl)piperazin-1-yl]-5-nitrobenzonitrile](/img/structure/B2943219.png)
![ethyl 2-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)acetate](/img/no-structure.png)


